molecular formula C6H3ClFN3 B1529550 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine CAS No. 1392803-74-5

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Cat. No.: B1529550
CAS No.: 1392803-74-5
M. Wt: 171.56 g/mol
InChI Key: MOFRYIYEWUUXKL-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS: 1392803-74-5) is a halogenated fused heterocyclic compound with the molecular formula C₆H₃ClFN₃ and a molecular weight of 171.56 g/mol . Its structure features a pyrrolo[2,3-b]pyrazine core substituted with chlorine at position 2 and fluorine at position 5. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research, particularly in kinase inhibitor development and optoelectronic material synthesis . It is stored under dry, cold conditions (2–8°C) to maintain stability .

Properties

IUPAC Name

2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRYIYEWUUXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Method

A representative preparation involves the following key steps and conditions:

Step Reagents & Conditions Description Yield
1 Starting material: 2-bromo-5H-pyrrolo[2,3-b]pyrazine (78.0 g, 394 mmol) in anhydrous DMF (272 mL) The brominated pyrrolo-pyrazine precursor is dissolved in anhydrous DMF. -
2 Sodium hydride (NaH, 12.8 g, 532 mmol) suspended in anhydrous DMF (543 mL) at 0-5 °C NaH acts as a strong base to deprotonate and activate the substrate for nucleophilic substitution. -
3 Dropwise addition of the brominated compound solution to NaH suspension over 60 minutes at 0-5 °C Controlled addition to maintain reaction temperature and prevent side reactions. -
4 Reaction mixture stirred, followed by halogen exchange or substitution to introduce fluorine and chlorine atoms The halogen substituents are introduced, often via nucleophilic aromatic substitution or halogenation reactions. Up to 97% reported in similar halogenation steps

This approach is based on the use of halogenated pyrrolo-pyrazine intermediates and strong bases in polar aprotic solvents like dimethylformamide (DMF), which facilitate the cyclization and substitution reactions necessary for the formation of the target compound.

Reaction Conditions Summary Table

Parameter Typical Range/Value Notes
Solvent Anhydrous DMF Polar aprotic solvent facilitating nucleophilic substitutions
Base Sodium hydride (NaH) Strong base for deprotonation and activation
Temperature 0 to 20 °C Low temperatures to control reaction rate and selectivity
Reaction Time 0.5 to 18 hours Varies by step; longer times for substitution/cyclization
Atmosphere Nitrogen To exclude moisture and oxygen
Yield 75-97% High yields reported in related halogenation and substitution steps

Research Findings and Optimization

  • The use of sodium hydride in DMF at low temperatures is critical for achieving high conversion and selectivity in the halogenation and cyclization steps.
  • Halogen substituents such as chlorine and fluorine can be introduced selectively by choosing appropriate halogenating agents and reaction conditions.
  • Protecting groups like tosyl (p-toluenesulfonyl) may be used to stabilize intermediates or direct reactivity during synthesis.
  • Purification typically involves quenching with water, filtration, and drying under vacuum to isolate the solid product with high purity.

Summary Table of Key Physical and Chemical Data of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

Property Data
Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
CAS Number 1392803-74-5
SMILES C1=C(C2=NC(=CN=C2N1)Cl)F
InChI Key MOFRYIYEWUUXKL-UHFFFAOYSA-N
Solubility Moderate in organic solvents
Stability Stable under inert atmosphere

Chemical Reactions Analysis

Chemical Reactions of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine

This compound can undergo various chemical reactions, primarily due to the presence of the chloro and fluoro substituents on the pyrazinopyrrole core. These reactions include nucleophilic substitution,transition metal-catalyzed couplings, and dehalogenation.

  • Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at this position.

  • Transition Metal-Catalyzed Couplings: The chloro group can participate in transition metal-catalyzed coupling reactions such as Suzuki or Buchwald couplings, enabling the introduction of aryl, alkyl, or amino groups.

  • Reactions at the N-5 Position: While not a substituent, the nitrogen at the 5 position can be modified with various groups, such as tosyl groups, to influence the reactivity of the molecule .

Spectroscopic Characterization

Spectroscopic methods such as NMR and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds. The search results provide spectral data (InChI, SMILES) for related compounds, aiding in the identification of this compound .

  • InChI: InChI=1S/C7H5BrClN3/c1-3-6(8)12-5-4(9)2-10-7(5)11-3/h2H,1H3,(H,10,11)

  • SMILES: CC1=C(N=C2C(=CNC2=N1)Cl)Br

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds within the pyrrolo[2,3-b]pyrazine family exhibit significant antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor progression. A study demonstrated that specific derivatives showed IC50 values in the nanomolar range against FGFR1-3, indicating potent inhibitory activity against cancer cell lines .

Kinase Inhibition
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has been identified as a potential kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may help in developing treatments for various cancers and inflammatory diseases .

Biological Research

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects
Research suggests that derivatives of this compound can modulate inflammatory responses. These compounds have been tested in vitro and have shown promise in reducing inflammation markers, which could lead to therapeutic applications in treating autoimmune conditions .

Synthetic Applications

Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create a variety of derivatives with enhanced biological activities .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibits FGFRs with low nanomolar IC50 values
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
Kinase inhibitionPotential to inhibit key kinases involved in cancer

Case Study 1: FGFR Inhibition

A study conducted on various pyrrolo[2,3-b]pyrazine derivatives highlighted their effectiveness against FGFRs in breast cancer models. Compound 4h was noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cells while also preventing migration and invasion .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, suggesting potential for development into new antibiotic therapies .

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison of Pyrrolo[2,3-b]pyrazine Derivatives

Compound Substituents Key Applications Notable Properties Reference
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine 2-Cl, 7-F Kinase inhibitors, optoelectronics MW: 171.56; halogen-bonding capacity
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine 2-Br, 3-Cl Regioselective amination precursor Enables amino functionalization
7-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine 7-Br, 5-tosyl Synthetic intermediate High reactivity for cross-coupling
3-Chloro-5H-pyrrolo[2,3-b]pyrazine 3-Cl Unspecified Simpler structure; lower polarity

Biological Activity

2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine (CAS No. 1392803-74-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5ClF N3. Its structure features a pyrrolo-pyrazine core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC7H5ClF N3
Molecular Weight175.58 g/mol
CAS Number1392803-74-5

The compound's mechanism of action primarily involves inhibition of specific kinases, which are critical in various signaling pathways associated with cancer progression. Research indicates that this compound can selectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.

Inhibition of Kinases

In a study examining a series of pyrrolo[2,3-b]pyrazines, this compound demonstrated significant inhibitory activity against FGFR1 with an IC50 value in the low micromolar range. The structure was optimized to enhance binding affinity through modifications at various positions on the core structure.

Structure-Activity Relationship (SAR)

The SAR studies revealed that the introduction of halogen substituents like chlorine and fluorine significantly affects the potency of the compound. For instance, replacing hydrogen with chlorine at specific positions resulted in varying degrees of enzymatic inhibition:

CompoundSubstitutionIC50 (µM)
2-Chloro-7-fluoroCl at position 20.85
Parent compoundH at position 21.50

These findings suggest that the presence of electron-withdrawing groups enhances binding interactions with target proteins.

Case Study 1: Cancer Cell Lines

In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis. The compound was tested against breast cancer and lung cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound. The compound exhibited moderate permeability across Caco-2 cell monolayers, suggesting potential for oral bioavailability.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC7_7H4_4ClFN3_3
Molecular Weight185.58 g/mol
LogP (Predicted)2.1
Solubility (PBS)0.5 mg/mL

Q. Table 2: Comparative Kinase Inhibition

KinaseIC50_{50} (nM)Assay ConditionsReference
FGFR112 ± 210 µM ATP, 37°C
JAK2450 ± 501 mM ATP, 25°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Reactant of Route 2
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.